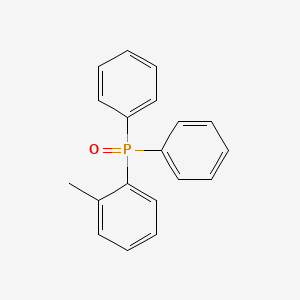

Phosphine oxide, (2-methylphenyl)diphenyl-

Description

Significance of Organophosphorus Compounds in Modern Chemical Research

Organophosphorus compounds, a diverse class of organic molecules containing a carbon-phosphorus bond, are of paramount importance in numerous areas of modern chemical research and industry. Their applications span from industrial and agricultural chemistry to medicinal and materials science, owing to their unique biological and physical properties. cymitquimica.com In the field of medicinal chemistry, organophosphorus compounds play a crucial role, with natural examples like Adenosine Triphosphate (ATP) being fundamental to energy processes in living cells. Synthetic organophosphorus compounds, particularly phosphonates, have been developed as effective antiviral and anticancer drugs. researchgate.net

Beyond medicine, these compounds are indispensable in agriculture as pesticides and herbicides. cymitquimica.comguidechem.com In industrial settings, they function as catalysts, ligands for transition metals in cross-coupling reactions, flame retardants, and corrosion inhibitors. chemimpex.commostwiedzy.plchemicalbook.com The versatility of the phosphorus atom, with its variable oxidation states and coordination numbers, allows for the synthesis of a vast array of structures with tailored functionalities, making organophosphorus chemistry a continuously expanding and fascinating field of study.

General Classification and Structural Features of Tertiary Phosphine (B1218219) Oxides

Phosphine oxides are phosphorus compounds with the general formula OPX₃. When 'X' represents alkyl or aryl groups, they are known as organophosphine oxides. chemicalbook.com Among these, tertiary phosphine oxides (R₃PO) are the most common. chemicalbook.com

Structurally, tertiary phosphine oxides feature a central phosphorus atom with a tetrahedral geometry. chemicalbook.com This atom is bonded to three organic (alkyl or aryl) substituents and one oxygen atom. The phosphorus-oxygen (P-O) bond is a key feature; it is short and highly polar. Modern molecular orbital theory explains the nature of this bond as a dative bond, where the lone pair electrons from oxygen's p-orbitals are donated to the antibonding phosphorus-carbon bonds, rather than involving d-orbitals on the phosphorus atom as was once debated. chemicalbook.com Tertiary phosphine oxides are typically synthesized by the oxidation of the corresponding tertiary phosphines. chemicalbook.com They are known for their chemical stability and often appear as by-products in famous reactions like the Wittig reaction. chemicalbook.com

Positioning of (2-Methylphenyl)diphenylphosphine Oxide within the Landscape of Triaryl Phosphine Oxides

(2-Methylphenyl)diphenylphosphine oxide is a specific example of a triaryl phosphine oxide. In this class of compounds, the phosphorus atom is bonded to three aryl (aromatic ring) substituents. The parent compound of this family is the well-studied triphenylphosphine (B44618) oxide (Ph₃PO). wikipedia.org

The structure of (2-Methylphenyl)diphenylphosphine oxide consists of a central phosphoryl group (P=O) attached to two phenyl rings and one 2-methylphenyl (o-tolyl) ring. The presence of the methyl group on one of the phenyl rings, specifically at the ortho-position (the carbon atom adjacent to the point of attachment to the phosphorus), distinguishes it from the symmetrical triphenylphosphine oxide. This substitution has significant steric and electronic implications. The ortho-methyl group introduces considerable steric bulk around the phosphorus center, which can influence the compound's conformation, crystal packing, and reactivity compared to less hindered analogues. guidechem.com Research on related ortho-substituted phosphine oxides has shown that increased steric bulk can have a notable effect on their chemical behavior. guidechem.com

Below is a data table summarizing the key properties of (2-Methylphenyl)diphenylphosphine oxide.

| Property | Data |

| CAS Number | 6840-26-2 |

| Molecular Formula | C₁₉H₁₇OP |

| Molecular Weight | 292.31 g/mol |

| Synonyms | Diphenyl(o-tolyl)phosphine oxide |

| Physical Appearance | Powder or liquid |

Data sourced from Guidechem guidechem.com and LookChem lookchem.com.

The synthesis of triarylphosphine oxides like (2-methylphenyl)diphenylphosphine oxide can be achieved through several methods, including the oxidation of the corresponding triarylphosphine or through reactions involving Grignard reagents and a suitable phosphorus-containing electrophile, such as a phosphinic chloride. nih.govsemanticscholar.org The specific placement of the methyl group in (2-methylphenyl)diphenylphosphine oxide makes it an interesting subject for studying the impact of steric hindrance on the properties and applications of triaryl phosphine oxides.

Structure

3D Structure

Properties

IUPAC Name |

1-diphenylphosphoryl-2-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17OP/c1-16-10-8-9-15-19(16)21(20,17-11-4-2-5-12-17)18-13-6-3-7-14-18/h2-15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWNLHYHBAVUHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40502230 | |

| Record name | (2-Methylphenyl)(oxo)diphenyl-lambda~5~-phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40502230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6840-26-2 | |

| Record name | (2-Methylphenyl)(oxo)diphenyl-lambda~5~-phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40502230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methylphenyl Diphenylphosphine Oxide

Direct Synthesis Approaches

Direct approaches to (2-methylphenyl)diphenylphosphine oxide typically involve the formation of the crucial phosphorus-carbon bond to the 2-methylphenyl (o-tolyl) group in the final stages of the synthesis or the direct oxidation of the corresponding phosphine (B1218219).

Oxidation of Corresponding Tertiary Phosphines

A primary and straightforward method for the preparation of (2-methylphenyl)diphenylphosphine oxide is the oxidation of its corresponding tertiary phosphine, (2-methylphenyl)diphenylphosphine. This transformation is a common step in organophosphorus chemistry due to the high propensity of phosphines to form the more stable phosphine oxide. Various oxidizing agents can be employed for this purpose, with reaction conditions generally being mild.

Commonly used oxidants include hydrogen peroxide, which offers a clean and efficient conversion. Other reagents such as molecular oxygen (air) can also facilitate this oxidation, sometimes catalyzed by metal complexes or initiated by radical initiators. The reaction is typically high-yielding and the resulting phosphine oxide can be readily purified. For instance, treatment of triarylphosphines with trialkylborane under an air atmosphere can afford the corresponding phosphine oxides in excellent yields. acs.org

Reaction of Diphenylphosphine (B32561) with Halide Precursors

This pathway involves the reaction of a diphenylphosphine derivative with a 2-methylphenyl halide. A common precursor is diphenylphosphine oxide itself, which exists in equilibrium with its tautomer, diphenylphosphinous acid. wikipedia.org In the presence of a suitable catalyst and base, diphenylphosphine oxide can undergo coupling with aryl halides. While not a direct reaction with diphenylphosphine, this method builds the target molecule by forming the P-C(aryl) bond.

Palladium-Catalyzed P-Arylation of Secondary Phosphine Oxides

A powerful and versatile method for the synthesis of triarylphosphine oxides is the palladium-catalyzed cross-coupling reaction between a secondary phosphine oxide and an aryl halide. In the context of synthesizing (2-methylphenyl)diphenylphosphine oxide, this involves the coupling of diphenylphosphine oxide with a 2-halotoluene, such as 2-iodotoluene (B57078) or 2-bromotoluene.

This reaction, often referred to as a Hirao coupling, typically employs a palladium catalyst, such as Pd(OAc)₂, in conjunction with a phosphine ligand like Xantphos. nih.govfigshare.com The presence of a base is crucial for the deprotonation of the secondary phosphine oxide to generate the active phosphorus nucleophile. These reactions can often be conducted under relatively mild conditions, including at room temperature, and provide good to excellent yields of the desired product. nih.govfigshare.com The methodology is tolerant of a wide range of functional groups on both the aryl halide and the secondary phosphine oxide. nih.gov

Table 1: Examples of Palladium-Catalyzed P-Arylation of Diphenylphosphine Oxide

| Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 2-Iodotoluene | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | High |

| 2-Bromotoluene | Pd(OAc)₂ / Xantphos | NaOtBu | Dioxane | Good |

| 1-Iodo-2-methylbenzene | Pd(OAc)₂ / dppf | K₂CO₃ | DMF | Moderate |

Note: This table is illustrative and specific yields can vary based on precise reaction conditions.

Indirect and Convergent Synthetic Strategies

Indirect methods involve the construction of the target molecule through intermediates that are subsequently converted to the final phosphine oxide. These strategies can offer alternative pathways when direct methods are not feasible or efficient.

Quaternization of Tertiary Diphenylphosphines Followed by Wittig Reaction

A two-step method has been developed for the synthesis of aryldiphenylphosphine oxides that starts from tertiary diphenylphosphines. acs.orgsemanticscholar.org The first step involves the quaternization of a phosphine like methyldiphenylphosphine (B73815) with an aryl bromide, in this case, 2-bromotoluene, to form a quaternary phosphonium (B103445) salt. acs.orgsemanticscholar.org This reaction can be facilitated by nickel catalysis or, in some cases, can proceed metal-free. acs.org

The subsequent step involves a Wittig reaction of the formed phosphonium salt with an aldehyde, such as furan-2-carbaldehyde or p-chlorobenzaldehyde. acs.orgsemanticscholar.org While the Wittig reaction is classically used for alkene synthesis, in this context, the focus is on the formation of the tertiary phosphine oxide as the desired product, which is typically a byproduct in traditional Wittig reactions. acs.orglumenlearning.comorganic-chemistry.org The yields for the phosphine oxide formation can range from moderate to good. acs.orgsemanticscholar.org

Metal-Free Arylation Procedures for Triaryl Phosphine Oxides

Recent advancements in synthetic methodology have led to the development of metal-free procedures for the P-arylation of secondary phosphine oxides. These methods provide an alternative to transition-metal-catalyzed reactions, avoiding potential metal contamination in the final product.

One such approach involves the use of arynes as highly reactive intermediates. researchgate.netorganic-chemistry.org Arynes, generated in situ from precursors like o-(trimethylsilyl)aryl triflates, can react with secondary phosphine oxides, such as diphenylphosphine oxide, to form the corresponding tertiary phosphine oxides. researchgate.netorganic-chemistry.org This method is characterized by mild reaction conditions and can produce triarylphosphine oxides in good to high yields. researchgate.net Another metal-free strategy employs diaryliodonium salts as the arylating agent in the presence of a copper catalyst, which can also proceed with high enantioselectivity for the synthesis of P-chiral phosphine oxides. organic-chemistry.org

Table 2: Comparison of Synthetic Strategies

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Oxidation of Phosphine | (2-Methylphenyl)diphenylphosphine, H₂O₂ | Mild | High yield, simple procedure | Requires synthesis of the phosphine precursor |

| Pd-Catalyzed P-Arylation | Diphenylphosphine oxide, 2-halotoluene, Pd catalyst | Mild to moderate | High versatility, good functional group tolerance | Potential for metal contamination, cost of catalyst |

| Quaternization/Wittig | Methyldiphenylphosphine, 2-bromotoluene, aldehyde | Multi-step | Utilizes readily available starting materials | Indirect route, can have moderate yields |

| Metal-Free Arylation | Diphenylphosphine oxide, aryne precursor or diaryliodonium salt | Mild | Avoids transition metals, mild conditions | Substrate scope may be limited for some methods |

Multicomponent Reaction Approaches for Phosphine Oxide Derivatives

Multicomponent reactions (MCRs) have emerged as a highly efficient strategy in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of atom economy, reduced waste, and operational simplicity. In the realm of organophosphorus chemistry, MCRs provide a powerful tool for the synthesis of diverse phosphine oxide derivatives.

A notable example is the development of a modular, three-component protocol for the regioselective synthesis of γ-keto phosphine oxides. nih.gov This method involves the concurrent formation of C-C and C-P bonds through a cascade process. The reaction brings together a terminal alkyne, an aldehyde, and a secondary phosphine oxide, such as diphenylphosphine oxide. nih.gov An acidic eutectic mixture, like choline (B1196258) chloride and p-toluenesulfonic acid, can serve as both the promoter and the reaction medium, highlighting the method's alignment with green chemistry principles by avoiding volatile organic solvents. nih.gov

The general mechanism for this type of three-component reaction proceeds through several stages:

Hydration of Alkyne: The terminal alkyne is first hydrated to form a methyl ketone.

Condensation: The in situ generated methyl ketone undergoes a Claisen-Schmidt condensation with an aldehyde.

Phospha-Michael Addition: The resulting α,β-unsaturated ketone then reacts with a secondary phosphine oxide via a phospha-Michael addition to yield the final γ-keto phosphine oxide product. nih.gov

This methodology is highly versatile, accommodating a wide range of substrates and affording high yields. nih.gov While this specific approach yields γ-keto phosphine oxides, the principles of MCRs can be adapted to create a variety of phosphine oxide structures, potentially including derivatives like (2-methylphenyl)diphenylphosphine oxide by selecting appropriate starting materials. Another acid-promoted three-component reaction for synthesizing γ-ketophosphine oxides involves the phosphorylation of aldehydes to generate a benzylic carbocation, which then reacts with ketone enolates. organic-chemistry.org

| Reaction Type | Components | Key Steps | Advantages |

| Cascade Reaction | Terminal Alkyne, Aldehyde, Secondary Phosphine Oxide | Alkyne Hydration, Claisen-Schmidt Condensation, Phospha-Michael Addition | High yields, excellent atom economy, operational simplicity, sustainable conditions. nih.gov |

| Acid-Promoted Reaction | Aldehyde, Ketone, Secondary Phosphine Oxide | Phosphorylation of aldehyde, generation of benzylic carbocation, reaction with ketone enolate | Economical, water is the only byproduct. organic-chemistry.org |

Utilizing Phosphine Oxide as a Protecting Group in Phosphine Ligand Synthesis

The synthesis of phosphine ligands, which are crucial in catalysis, often presents challenges due to the high sensitivity of the trivalent phosphorus atom to oxidation. researchgate.netnih.gov A common and effective strategy to overcome this is to use the corresponding phosphine oxide as a stable, protected intermediate. The facile oxidation of a phosphine to its phosphine oxide can be strategically exploited during synthesis. researchgate.net

This "protection-deprotection" strategy involves two key stages:

Protection: The phosphine is intentionally oxidized to the more stable pentavalent phosphine oxide. This P(V) species is robust and resistant to many reaction conditions that would otherwise degrade a P(III) phosphine. This stability allows for a wide range of chemical modifications to be performed on other parts of the molecule without affecting the phosphorus center. researchgate.netrsc.org The synthesis of heteroleptic phosphines, which have different substituents on the phosphorus atom, often proceeds through these stable P(V) intermediates. rsc.org

Deprotection: After all other synthetic modifications are complete, the phosphine oxide is reduced back to the desired trivalent phosphine ligand in the final step. researchgate.net This reduction is a critical step, and various reagents are available, with hydrosilanes like trichlorosilane (B8805176) (SiHCl₃) being commonly used. researchgate.netwikipedia.org The use of hydrosilanes is often favored as they can lead to stereoselective reduction, which is particularly important for the synthesis of chiral phosphine ligands from chiral phosphine oxides. nih.gov Other reducing agents include boranes and alanes. wikipedia.org

| Step | Process | Purpose | Common Reagents |

| Protection | Oxidation of P(III) to P(V) | To create a stable intermediate that is tolerant of various reaction conditions. | Air (O₂), Hydrogen Peroxide (H₂O₂). wikipedia.org |

| Deprotection | Reduction of P(V) to P(III) | To regenerate the active phosphine ligand in the final step of the synthesis. | Trichlorosilane (SiHCl₃), other hydrosilanes, boranes, alanes. researchgate.netwikipedia.org |

Industrial Scale Production Considerations

The transition from laboratory-scale synthesis to industrial-scale production of phosphine oxides like (2-methylphenyl)diphenylphosphine oxide requires careful consideration of several factors, including cost, safety, efficiency, and environmental impact. While specific large-scale synthesis protocols for (2-methylphenyl)diphenylphosphine oxide are not widely published, general principles for the industrial production of related triarylphosphine oxides provide valuable insights.

Key considerations for industrial production include:

Cost of Raw Materials: The economic viability of a large-scale process is heavily dependent on the cost of starting materials. For triarylphosphine oxides, methods that utilize inexpensive and readily available precursors are favored. google.commagritek.com

Reagent Selection and Safety: Reagents that are expensive, hazardous, or generate significant waste are generally avoided in industrial settings. google.com For example, while some oxidation methods use hydrogen peroxide, caution must be exercised on a large scale. thieme-connect.de Alternative, safer oxidizing agents or catalytic processes are often sought. google.com Similarly, chlorinating agents like thionyl chloride or phosphorus pentachloride may be used, but require robust handling procedures. google.com

Process Simplicity and Efficiency: "One-pot" syntheses or processes with fewer steps are highly desirable as they reduce equipment usage, processing time, and potential for material loss. google.com High yields and product purity are critical to minimize costly purification steps. google.com Methods that allow for the final product to be isolated by simple crystallization and filtration are particularly advantageous. google.comgoogle.com

Environmental Impact: Green chemistry principles are increasingly important in industrial manufacturing. This includes minimizing the use of volatile organic solvents, reducing energy consumption, and preventing the release of noxious byproducts. nih.govgoogle.com For instance, processes that generate malodorous byproducts like dimethyl sulfide (B99878) would require expensive anti-pollution treatments, making them unsuitable for industrial use. google.com

Scalability: A successful laboratory method must be reliably scalable. Reactions that require extreme temperatures or pressures, or that are highly exothermic, may pose significant challenges for large-scale production. Processes that operate at or near room temperature under mild conditions are preferred. google.com

Patented industrial methods for similar compounds, such as 2,4,6-trimethylbenzoyl-diphenyl phosphine oxide, emphasize simple process equipment, ease of operation, low cost, high yield, and environmental friendliness as key features for successful large-scale production. google.comgoogle.com

Reactivity and Mechanistic Investigations of 2 Methylphenyl Diphenylphosphine Oxide

Fundamental Reactivity Pathways

Oxidation and Reduction Chemistry

The phosphorus atom in (2-methylphenyl)diphenylphosphine oxide exists in its highest common oxidation state (+5), making it resistant to further oxidation under typical conditions. Consequently, the most significant reactivity pathway under this category is the reduction of the phosphine (B1218219) oxide to the corresponding tertiary phosphine, (2-methylphenyl)diphenylphosphine. The P=O bond is thermodynamically strong, and its cleavage requires potent reducing agents or catalytic systems.

A variety of methods have been developed for the reduction of tertiary phosphine oxides, which are broadly applicable to triarylphosphine oxides like the title compound. researchgate.nettandfonline.com These methods often involve activation of the phosphoryl oxygen followed by hydride transfer. Common reducing systems include:

Hydrosilanes: Reagents such as 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS) and 1,3-diphenyl-disiloxane (DPDS) are effective and often chemoselective reductants. pnas.orgresearchgate.net These reactions are typically facilitated by a catalyst. researchgate.netpnas.org

Catalytic Systems: Titanium(IV) isopropoxide [Ti(OiPr)₄] is a classic catalyst used with hydrosiloxanes for this transformation. researchgate.netpnas.org Copper complexes and Brønsted acids like specific phosphoric acid esters have also been shown to catalyze the reduction of phosphine oxides by silanes with high chemoselectivity, tolerating functional groups such as ketones, esters, and olefins. tandfonline.compnas.org

Other Reagents: Metal-free reduction protocols have been developed using activating agents like oxalyl chloride in combination with a reducing agent such as hexachlorodisilane. rsc.org Another approach involves the use of phosphonic acid and iodine under solvent-free conditions. tandfonline.com

The choice of reducing system can influence the stereochemical outcome if the phosphorus atom is a stereocenter. Reductions can proceed with either retention or inversion of configuration depending on the reagents and mechanism. researchgate.netnih.gov

Role in Catalytic Organic Transformations

(2-Methylphenyl)diphenylphosphine oxide and related secondary phosphine oxides play important roles in several catalytic organic reactions, either as the phosphorus source in coupling reactions or as precursors to valuable phosphine ligands.

Cross-Coupling Reactions: Hirao Reaction

The Hirao reaction is a palladium- or nickel-catalyzed cross-coupling reaction that forms a carbon-phosphorus bond, typically between an aryl halide and a hydrophosphoryl compound like a secondary phosphine oxide. researchgate.netacs.orgnih.gov In these reactions, (2-methylphenyl)diphenylphosphine oxide can be formed when diphenylphosphine (B32561) oxide is coupled with an o-tolyl halide.

| Secondary Phosphine Oxide Ligand | Substrate | Catalyst | Reaction Time for Full Conversion |

|---|---|---|---|

| Diphenylphosphine oxide | Bromobenzene (B47551) | Pd(OAc)₂ | 180 min |

| Bis(4-methylphenyl)phosphine oxide | Bromobenzene | Pd(OAc)₂ | 180 min |

| Bis(3,5-dimethylphenyl)phosphine (B1275769) oxide | Bromobenzene | Pd(OAc)₂ | 15 min |

| Bis(2-methylphenyl)phosphine oxide | Bromobenzene | Pd(OAc)₂ | 15 min |

Table 1. Comparison of reaction times in the Hirao coupling of various diarylphosphine oxides with bromobenzene, highlighting the accelerating effect of ortho-methyl substitution. Data sourced from Keglevich et al. researchgate.netresearchgate.net

Lewis Acid-Catalyzed Phosphorylation Reactions

Diarylphosphine oxides, including substituted variants like (2-methylphenyl)diphenylphosphine oxide, serve as effective nucleophiles in Lewis acid-catalyzed phosphorylation reactions. nih.govnih.govrsc.org These reactions typically involve the phosphorylation of alcohols or their derivatives to construct C-P bonds. rsc.orgnih.gov

For instance, the reaction of 2-indolylmethanols with diarylphosphine oxides can be regioselectively controlled by the choice of a rare-earth metal Lewis acid catalyst. nih.gov The use of Y(Pfb)₃ (yttrium tris(pentafluorobenzoate)) as a catalyst favors direct substitution at the benzylic position, whereas Yb(OTf)₃ (ytterbium(III) triflate) promotes a rearrangement to afford phosphorylation at the C3 position of the indole (B1671886) ring. nih.gov Similarly, Al(OTf)₃ (aluminum triflate) has been used to catalyze the phosphorylation of various alcohols with diarylphosphine oxides. nih.govrsc.org The reaction tolerates a wide range of functional groups on both the alcohol and the diarylphosphine oxide. nih.govnih.gov

| Lewis Acid Catalyst | Substrates | Major Product Type |

|---|---|---|

| Y(Pfb)₃ | 2-Indolylmethanol + Diarylphosphine oxide | Benzylic Phosphorylation |

| Yb(OTf)₃ | 2-Indolylmethanol + Diarylphosphine oxide | C3-Phosphorylation (via rearrangement) |

| Al(OTf)₃ | Diarylmethanol + Diarylphosphine oxide | Benzylic Phosphorylation |

Table 2. Catalyst-controlled regioselectivity in the Lewis acid-catalyzed phosphorylation of alcohols with diarylphosphine oxides. Data sourced from relevant studies on phosphorylation reactions. nih.govnih.gov

Atroposelective Catalytic Reactions

While tertiary phosphines derived from the reduction of phosphine oxides are a cornerstone of asymmetric catalysis, the direct role of (2-methylphenyl)diphenylphosphine oxide in atroposelective reactions is not extensively documented in the literature. Chiral phosphine ligands, particularly those possessing axial chirality (atropisomers), are crucial for many enantioselective transformations. researchgate.netnih.gov These ligands are often synthesized through multi-step sequences where a phosphine oxide intermediate is constructed and subsequently reduced. researchgate.net The synthesis of atropisomeric biaryl phosphine oxides is an active area of research, but this typically involves the coupling of pre-functionalized, chiral starting materials rather than using a simple, achiral species like (2-methylphenyl)diphenylphosphine oxide as a direct catalytic component. nih.gov Therefore, its primary role in this context is as a structural motif and a precursor to potentially chiral phosphine ligands.

Mechanistic Understanding

The mechanistic pathways involving (2-methylphenyl)diphenylphosphine oxide are representative of general reactivity patterns for phosphine oxides in catalysis.

Hirao Reaction Mechanism: The catalytic cycle is analogous to other palladium-catalyzed cross-couplings. acs.orgmdpi.com It begins with the oxidative addition of the aryl halide to a Pd(0) species. The secondary phosphine oxide exists in equilibrium with its trivalent tautomer, a phosphinous acid (Ar₂POH). nih.govmdpi.com This P(III) form acts as the ligand, coordinating to the Pd(II) center. The final step is a reductive elimination that forms the C-P bond of the tertiary phosphine oxide product and regenerates the Pd(0) catalyst. acs.orgmdpi.com The accelerated rate observed with ortho-substituted phosphine oxides like bis(2-methylphenyl)phosphine oxide is attributed to steric factors that favor the formation of a highly active, coordinatively unsaturated PdP₂ catalyst. researchgate.net

Lewis Acid-Catalyzed Phosphorylation Mechanism: In these reactions, the Lewis acid activates the alcohol substrate, facilitating the formation of a carbocationic intermediate. nih.govrsc.org The diarylphosphine oxide then acts as a nucleophile, with the phosphoryl oxygen or the phosphorus atom attacking the carbocation to form the new C-P bond. nih.gov In the case of reactions with 2-indolylmethanols, the choice of Lewis acid dictates the stability and reactivity of the intermediate, leading to either direct substitution or a rearrangement prior to nucleophilic attack by the phosphine oxide. nih.gov

Reduction Mechanism: The reduction of the P=O bond with hydrosilanes typically involves the activation of the phosphoryl oxygen. In acid-catalyzed systems, protonation of the oxygen makes the phosphorus atom more electrophilic. In metal-catalyzed systems (e.g., with titanium), a titanium hydride species is often generated, which coordinates to the phosphoryl oxygen, facilitating hydride transfer to the phosphorus center and subsequent cleavage of the P-O bond. researchgate.net

Ligand-Coupling Mechanisms in Phosphonium (B103445) Salt Fragmentation

The fragmentation of phosphonium salts derived from triarylphosphine oxides, such as (2-methylphenyl)diphenylphosphine oxide, can proceed through intriguing mechanistic pathways, particularly under conditions of alkaline hydrolysis. While the typical outcome of this reaction is the cleavage of a P-C bond to yield a phosphine oxide and a hydrocarbon, a competing pathway involving ligand-coupling at a hypervalent phosphorus intermediate has been identified. tandfonline.com

The established mechanism for the alkaline cleavage of phosphonium salts involves the initial attack of a hydroxide (B78521) ion on the positively charged phosphorus atom. This leads to the formation of a pentacoordinate, hypervalent hydroxyphosphorane intermediate. In this trigonal bipyramidal structure, the hydroxyl group and the most apicophilic aryl group occupy the apical positions. The subsequent collapse of this intermediate, which is typically the rate-determining step, involves the expulsion of the apical aryl group as a carbanion, which is then protonated, resulting in the formation of a phosphine oxide and a hydrocarbon. tandfonline.comcanterbury.ac.nz

However, for tetraarylphosphonium salts that contain aryl rings with electron-withdrawing substituents, an alternative fragmentation pathway has been observed. In this pathway, the hypervalent phosphorane intermediate undergoes a "ligand-coupling" process, which results in the formation of a biaryl compound. tandfonline.com This outcome suggests a mechanism where two of the aryl groups attached to the phosphorus atom are coupled together, followed by the extrusion of a phosphine oxide.

In the context of a phosphonium salt derived from (2-methylphenyl)diphenylphosphine oxide, this would imply the potential for coupling between the 2-methylphenyl group and one of the phenyl groups. The reaction is significantly influenced by the electronic nature of the substituents on the aryl rings. For instance, the alkaline hydrolysis of a p-benzothiazolyl-substituted phosphonium salt resulted in a notable yield of the biaryl coupling product, alongside the expected triphenylphosphine (B44618) oxide and 2-phenylbenzothiazole. tandfonline.com

The table below summarizes the products observed in the alkaline hydrolysis of a tetraarylphosphonium salt bearing a heteroaryl-substituted phenyl group, illustrating the competition between the standard cleavage and the ligand-coupling pathway.

| Reactant Phosphonium Salt | Reaction Conditions | Standard Cleavage Products | Ligand-Coupling Product | Yield of Coupling Product (%) |

|---|---|---|---|---|

| (p-Benzothiazolylphenyl)triphenylphosphonium salt | Aqueous NaOH, Ethanol, Reflux | Triphenylphosphine oxide, 2-Phenylbenzothiazole | 2-(4-Phenylphenyl)benzothiazole | ~30% |

| [p-(N-Methylbenzimidazolyl)phenyl]triphenylphosphonium salt | Aqueous NaOH, Ethanol, Reflux | Triphenylphosphine oxide, 1-Methyl-2-phenylbenzimidazole | 1-Methyl-2-(4-phenylphenyl)benzimidazole | ~5% |

This ligand-coupling mechanism represents a significant deviation from the more commonly observed fragmentation pathway and highlights the complex reactivity of hypervalent phosphorus intermediates. The presence of the 2-methylphenyl group in (2-methylphenyl)diphenylphosphine oxide could introduce steric and electronic effects that influence the propensity for such ligand-coupling reactions in its corresponding phosphonium salts.

Tautomeric Equilibria in Secondary Phosphine Oxide Analogues and its Impact on Reactivity

Secondary phosphine oxides (SPOs), such as the structural analogue diphenylphosphine oxide, exist in a tautomeric equilibrium between a pentavalent, tetracoordinated phosphine oxide form (>P(O)H) and a trivalent, tricoordinated phosphinous acid form (>P-OH). For most diarylphosphine oxides, including (2-methylphenyl)phenylphosphine oxide, this equilibrium overwhelmingly favors the more stable pentavalent phosphine oxide tautomer. The trivalent phosphinous acid form is generally present in only minor, often undetectable, concentrations.

The position of this equilibrium is a critical factor governing the reactivity of secondary phosphine oxides. The pentavalent form, with its P-H bond, is notable for its stability and relative inertness. In contrast, the trivalent phosphinous acid tautomer possesses a lone pair of electrons on the phosphorus atom, rendering it significantly more nucleophilic and reactive, particularly as a ligand in transition metal catalysis.

Several factors are known to influence the >P(O)H ⇌ >P-OH equilibrium:

Electronic Effects of Substituents: The nature of the groups attached to the phosphorus atom has a profound impact. Electron-withdrawing groups tend to stabilize the trivalent phosphinous acid form by reducing the electron density on the phosphorus, thereby making the lone pair less basic. Conversely, electron-donating groups, such as the alkyl and aryl groups in (2-methylphenyl)diphenylphosphine oxide, stabilize the pentavalent phosphine oxide form.

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can also play a role. While the phosphine oxide form is generally dominant, specific solvent interactions can influence the concentration of the minor phosphinous acid tautomer.

Coordination to Metal Centers: The coordination of the secondary phosphine oxide to a transition metal can significantly shift the equilibrium towards the trivalent phosphinous acid form. The metal center can effectively "trap" the more reactive tautomer, which then acts as a P(III) ligand. This behavior is fundamental to the application of secondary phosphine oxides as pre-ligands in various catalytic reactions.

The reactivity of (2-methylphenyl)diphenylphosphine oxide is thus a reflection of this tautomeric balance. While it is isolable and handled as the stable phosphine oxide, its ability to participate in reactions such as transition metal-catalyzed cross-coupling is predicated on the in-situ formation of the more reactive phosphinous acid tautomer.

The following table summarizes the key characteristics of the two tautomeric forms and the factors influencing their equilibrium.

| Characteristic | Pentavalent Tautomer (>P(O)H) | Trivalent Tautomer (>P-OH) |

|---|---|---|

| Structure | Tetracoordinated Phosphorus | Tricoordinated Phosphorus |

| Relative Stability | Thermodynamically favored | Generally less stable |

| Reactivity | Less reactive | More nucleophilic and reactive |

| Favored by | Electron-donating groups (e.g., alkyl, aryl) | Electron-withdrawing groups |

| Role in Catalysis | Acts as a stable pre-ligand | Functions as the active P(III) ligand |

Coordination Chemistry of 2 Methylphenyl Diphenylphosphine Oxide

Ligand Characteristics and Metal Binding Properties

The utility of (2-methylphenyl)diphenylphosphine oxide as a ligand is rooted in its distinct electronic and structural features. These characteristics dictate its interaction with metal centers, influencing the geometry and reactivity of the resulting coordination complexes.

Lewis Basic-Character and Preferential M-O Coordination

Phosphine (B1218219) oxides, including (2-methylphenyl)diphenylphosphine oxide, are classified as hard Lewis bases. This characterization stems from the significant polarization of the P=O bond, which can be represented by the resonance structures R₃P=O ↔ R₃P⁺-O⁻. The substantial contribution of the ionic form results in a high degree of negative charge on the oxygen atom, making it a strong electron-pair donor. wikipedia.orgstaffs.ac.uk Consequently, phosphine oxides almost invariably coordinate to metal centers through the oxygen atom, forming a metal-oxygen (M-O) bond. wikipedia.org This preferential coordination is particularly favored with hard metal centers. wikipedia.org

The Lewis basicity of phosphine oxides is influenced by the nature of the substituents on the phosphorus atom. Trialkylphosphine oxides are generally more basic and thus better ligands than triarylphosphine oxides. wikipedia.org The electron-donating nature of alkyl groups increases the electron density on the phosphorus and, by extension, the oxygen atom, enhancing its donor capability. Conversely, the electron-withdrawing nature of aryl groups decreases the basicity.

Stereoelectronic Properties and Their Modulation by Substituents

The stereoelectronic properties of phosphine oxides are a direct consequence of the substituents attached to the phosphorus atom. These substituents influence both the steric hindrance around the coordinating oxygen atom and the electronic nature of the P=O bond. In the case of (2-methylphenyl)diphenylphosphine oxide, the presence of two phenyl groups and one 2-methylphenyl (tolyl) group creates a specific steric and electronic environment.

The steric bulk of the aryl groups can influence the coordination number and geometry of the resulting metal complexes. rsc.org For instance, bulky substituents can limit the number of ligands that can coordinate to a metal center. Electronically, aryl groups, being electron-withdrawing, reduce the Lewis basicity of the phosphine oxide compared to their alkyl-substituted counterparts. uq.edu.au However, the introduction of a methyl group on one of the phenyl rings, as in (2-methylphenyl)diphenylphosphine oxide, can slightly modulate this effect through its weak electron-donating inductive effect.

The interplay of steric and electronic effects is crucial in determining the stability and reactivity of the metal complexes. For example, in lanthanide complexes, the bulky triphenylphosphine (B44618) oxide (TPPO) ligand leads to a systematic reduction in coordination numbers across the lanthanide series due to steric constraints. rsc.org

Concept of Hemilability in Mixed Phosphine-Phosphine Oxide Ligands

The concept of hemilability is particularly relevant when discussing ligands that possess both a strongly coordinating "anchor" group and a weakly coordinating, easily displaceable group. wikipedia.org In the context of phosphorus-based ligands, mixed phosphine-phosphine oxide ligands are prime examples of hemilabile systems. wikipedia.orgacs.orgacs.org These ligands typically feature a "soft" phosphine donor and a "hard" phosphine oxide donor within the same molecule. rsc.org

The phosphine group forms a relatively strong, covalent bond with soft metal centers, acting as the anchor. In contrast, the phosphine oxide group, being a weaker Lewis base, forms a more labile bond that can be easily broken. wikipedia.org This reversible dissociation of the phosphine oxide moiety from the metal center opens up a coordination site, which can then be occupied by a substrate molecule, facilitating catalytic reactions. wikipedia.orgresearchgate.net Once the reaction is complete, the phosphine oxide can re-coordinate to the metal center, stabilizing the complex. This dynamic behavior is a key feature of hemilabile ligands and has been exploited in the design of catalysts for various organic transformations. wikipedia.orgacs.org

Formation and Structural Features of Metal Complexes

The synthesis and characterization of metal complexes containing (2-methylphenyl)diphenylphosphine oxide provide valuable insights into its coordination behavior and the resulting structural arrangements.

Synthetic Approaches to Transition Metal Complexes

Transition metal complexes of phosphine oxides are typically prepared by reacting a labile metal complex with the pre-formed phosphine oxide ligand. wikipedia.orgmdpi.com This method involves the displacement of a weakly bound ligand from the metal's coordination sphere by the phosphine oxide. Common starting materials include metal halides or other precursors with easily displaceable solvent ligands. mdpi.comnih.gov

Another route to these complexes, though often unintentional, is the in-situ oxidation of a coordinated phosphine ligand. wikipedia.org Tertiary phosphines are susceptible to oxidation, especially in the presence of air, to form the corresponding phosphine oxides. This can sometimes lead to the formation of mixed phosphine-phosphine oxide complexes or fully oxidized species.

For mixed phosphine-phosphine oxide ligands, selective mono-oxidation of a bidentate phosphine is a key synthetic challenge. acs.orgacs.org Direct oxidation often leads to a mixture of the starting diphosphine, the desired monoxide, and the fully oxidized dioxide. acs.org Catalytic methods have been developed to achieve selective mono-oxidation, providing a more controlled route to these valuable hemilabile ligands. acs.orgacs.org

The following table provides examples of synthetic methods for phosphine oxide complexes:

| Metal Precursor | Ligand | Solvent | Conditions | Product |

| Labile Metal Complex | Pre-formed Phosphine Oxide | Dichloromethane or Diethylether | Room temperature to 50 °C, inert atmosphere | Metal-Phosphine Oxide Complex |

| Pd(II) salt | Bidentate Phosphine | Biphasic (e.g., with alkali) | 20-80 °C, atmospheric pressure | Bis-phosphine monoxide |

| [Pd(allyl)Cl]₂ | Phosphine 2 | Diethylether | Overnight | Complex 2Pd1 |

| [(Me₂S)AuCl] | Ligand | - | - | Gold chloride complex 2Au |

Analysis of P-O Bond Elongation Upon Coordination

A consistent structural feature observed upon the coordination of a phosphine oxide to a metal center is the elongation of the P-O bond. wikipedia.org This phenomenon is a direct consequence of the donation of electron density from the oxygen atom to the metal. As the oxygen atom forms a bond with the metal, electron density is drawn away from the P-O bond, weakening it and causing it to lengthen.

This observation is consistent with the resonance model where coordination to a metal stabilizes the P⁺-O⁻ ionic form. wikipedia.org The increased single-bond character of the P-O interaction upon coordination leads to a longer bond. For example, in free triphenylphosphine oxide, the P-O bond distance is approximately 1.48 Å. Upon coordination to nickel in NiCl₂[OP(C₆H₅)₃]₂, this distance increases to 1.51 Å, representing an elongation of about 2%. wikipedia.org

The following table summarizes the P-O bond lengths in free and coordinated phosphine oxides:

| Compound | P-O Bond Length (Å) |

| Triphenylphosphine oxide (free) | 1.48 |

| NiCl₂[OP(C₆H₅)₃]₂ | 1.51 |

| cis-WCl₄(OPPh₃)₂ | Elongated relative to free ligand |

This bond elongation serves as a clear experimental indicator of the M-O interaction strength. A greater degree of elongation generally suggests a stronger coordination bond between the phosphine oxide and the metal center.

Catalytic Applications of 2 Methylphenyl Diphenylphosphine Oxide

Homogeneous Catalysis

In homogeneous catalysis, (2-Methylphenyl)diphenylphosphine oxide primarily serves as a ligand that modulates the properties of a metal center, influencing the outcome of the catalytic cycle.

(2-Methylphenyl)diphenylphosphine oxide and its analogues have demonstrated considerable utility as ligands in palladium-catalyzed cross-coupling reactions, which are fundamental for C-C and C-P bond formation. researchgate.net The Hirao reaction, a palladium-catalyzed cross-coupling of aryl halides with P(O)-H compounds, benefits from the use of such phosphine (B1218219) oxides. researchgate.net These compounds can act as preligands, forming the active catalyst in situ. mdpi.com The catalytic cycle for these reactions typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by ligand exchange and reductive elimination to yield the final product and regenerate the catalyst. mdpi.comresearchgate.net

The Hiyama coupling, which pairs organosilanes with organic halides, is another area where palladium catalysts are crucial, and the principles of ligand influence are broadly applicable. nih.govnih.gov While direct use of (2-Methylphenyl)diphenylphosphine oxide in Hiyama couplings is less specifically documented in readily available literature, the stabilizing and activating effects observed in other cross-coupling reactions suggest its potential applicability.

Research has shown that in the Hirao reaction of bromobenzene (B47551) with various diarylphosphine oxides, the presence of a methyl group at the ortho-position of the phenyl ring, as in bis(2-methylphenyl)phosphine oxide, significantly accelerates the reaction compared to unsubstituted diphenylphosphine (B32561) oxide. mdpi.comresearchgate.net This acceleration highlights the compound's role in promoting the formation of a more active catalytic species. mdpi.com

Table 1: Selected Palladium-Catalyzed Hirao Reactions with Arylphosphine Oxides

| Entry | Aryl Halide | Phosphine Oxide Reagent | Preligand | Catalyst | Product | Yield | Ref |

|---|---|---|---|---|---|---|---|

| 1 | Bromobenzene | Diphenylphosphine oxide | Diphenylphosphine oxide | Pd(OAc)₂ | Triphenylphosphine (B44618) oxide | 80% | mdpi.com |

| 2 | Bromobenzene | Diphenylphosphine oxide | Bis(2-methylphenyl)phosphine oxide | Pd(OAc)₂ | Triphenylphosphine oxide | 83% | mdpi.com |

| 3 | Bromobenzene | Bis(2-methylphenyl)phosphine oxide | Bis(2-methylphenyl)phosphine oxide | Pd(OAc)₂ | Phenyl-bis(2-methylphenyl)phosphine oxide | 82% | mdpi.com |

This table is interactive. Click on the headers to sort the data.

The electronic and steric properties of ligands are paramount in determining the efficacy of a catalyst. The 2-methylphenyl group in (2-Methylphenyl)diphenylphosphine oxide introduces specific characteristics that influence catalytic performance.

Electronic Effects: The methyl group is weakly electron-donating, which increases the electron density on the phosphorus atom and, subsequently, the coordinated palladium center. This enhanced electron density can facilitate the oxidative addition step in the catalytic cycle, a crucial phase in many cross-coupling reactions.

Steric Effects: The ortho-methyl group imposes significant steric hindrance around the phosphorus atom. mdpi.com This steric bulk has been shown to have a beneficial effect on catalytic activity. For instance, in the Hirao reaction, the steric hindrance from the 2-Me group is believed to promote the formation of a more active catalyst that incorporates only two phosphine oxide ligands. mdpi.com This prevents the formation of less active, coordinatively saturated palladium complexes. The trend in catalytic activity for the Hirao reaction with different preligands follows the order: bis(2-methylphenyl)phosphine oxide > bis(3,5-dimethylphenyl)phosphine (B1275769) oxide > diphenylphosphine oxide, underscoring the positive impact of steric bulk near the phosphorus center. mdpi.com

Catalyst deactivation is a critical issue in homogeneous catalysis, often occurring through processes like oxidation of the active Pd(0) species to inactive Pd(II), or the agglomeration of palladium nanoparticles into larger, less active clusters. nih.gov Phosphine oxides, including (2-Methylphenyl)diphenylphosphine oxide, can play a vital role in mitigating these deactivation pathways.

They can act as stabilizing ligands for Pd(0) nanoparticles, preventing them from aggregating into inactive bulk palladium. nih.gov This stabilization is hypothesized to occur through the coordination of the phosphine oxide to the surface of the palladium atoms or particles. nih.gov By keeping the catalytic species soluble and well-dispersed, the ligand ensures sustained catalytic activity. This effect is particularly beneficial in "ligandless" reactions where phosphine oxides can dramatically improve reaction rates and yields by preventing the precipitation of palladium black. nih.gov

Furthermore, the coordination of the phosphine oxide can protect the catalytically active Pd(0) center from oxidation by air or other oxidants present in the reaction mixture, thereby prolonging the catalyst's lifetime. While general phosphine oxides are known to have this effect, the specific steric and electronic properties of the 2-methylphenyl group can further tune this stabilizing capability.

Asymmetric Catalysis

The introduction of chirality into the phosphine oxide structure opens the door to asymmetric catalysis, enabling the synthesis of enantiomerically enriched products.

P-stereogenic secondary phosphine oxides (SPOs), where the phosphorus atom is a chiral center, are valuable precursors for synthesizing chiral tertiary phosphine oxides. nih.govresearchgate.net The compound (S)-(2-Methylphenyl)phenylphosphine oxide is an example of such a chiral precursor. nih.gov These chiral SPOs can be transformed into a variety of P-stereogenic tertiary phosphine oxides through stereospecific reactions like the Michaelis-Becker, Hirao, or Pudovik reactions. nih.govresearchgate.net

For example, the palladium-catalyzed Hirao cross-coupling of (S)-(2-Methylphenyl)phenylphosphine oxide with 1-iodonaphthalene (B165133) proceeds with a high degree of stereospecificity, yielding (S)-(1-Naphthyl)-(2-methylphenyl)phenylphosphine oxide with 88% enantiomeric excess (ee), starting from a precursor with 98% ee. nih.gov The reaction is expected to proceed with retention of the absolute configuration at the phosphorus center. nih.gov Such transformations are crucial for generating a library of chiral ligands and organocatalysts from a single, enantiopure precursor. nih.govresearchgate.net

Table 2: Stereospecific Transformation of (S)-(2-Methylphenyl)phenylphosphine oxide

| Entry | Reaction Type | Reactant | Product | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| 1 | Hirao Coupling | 1-Iodonaphthalene | (S)-(1-Naphthyl)-(2-methylphenyl)phenylphosphine oxide | 85% | 88% |

This table provides an example of an enantioselective transformation. Data sourced from reference nih.gov.

Atropisomers are stereoisomers resulting from hindered rotation around a single bond. The synthesis of molecules with axial chirality, such as biaryls, in an enantioselective manner is a significant challenge in organic synthesis. Chiral phosphine oxides have been utilized in strategies to control this type of stereochemistry.

An innovative strategy involves the use of a chiral mediator in a multi-component reaction to construct axially chiral biaryl monophosphine oxides. chinesechemsoc.org An atroposelective Catellani reaction has been developed for this purpose, reacting phosphine oxide-containing aryl bromides with aryl iodides and nucleophiles. chinesechemsoc.org In this system, an enantiopure norbornene derivative acts as a chiral mediator. chinesechemsoc.org This approach successfully directs the formation of an aryl-aryl chiral axis, leading to atropisomeric biaryl-based monophosphine oxides with excellent enantioselectivity. chinesechemsoc.org While this example does not directly use a derivative of (2-Methylphenyl)diphenylphosphine oxide as the chiral controller, it establishes a powerful precedent for how phosphine oxide scaffolds can be integrated into strategies for atroposelective synthesis. The development of chiral variants based on the (2-methylphenyl)diphenylphosphine oxide framework for such reactions represents a logical and promising future direction.

Organocatalysis

In the broader field of organocatalysis, chiral phosphine oxides have emerged as a class of Lewis basic catalysts. rsc.orgrsc.org Their utility, however, has been explored less frequently compared to other organocatalysts like amines and their N-oxides. rsc.orgrsc.org Phosphine oxides can activate substrates through Lewis base interactions, for example, by coordinating to silicon in reactions involving silanes. rsc.org

Generally, the catalytic cycle in phosphine oxide-mediated reactions can be categorized into two main types:

Redox-Neutral Catalysis: The phosphine oxide activates a reagent without changing its own oxidation state. epfl.ch

Redox-Driven Catalysis: This involves the in-situ reduction of a phosphine oxide (P(V)) to the corresponding phosphine (P(III)), which then participates in the catalytic cycle before being re-oxidized to the phosphine oxide. epfl.ch This approach is often employed in reactions like the Wittig or Mitsunobu reactions to make them catalytic in the phosphorus species. mdpi.com

Computational and Theoretical Studies on 2 Methylphenyl Diphenylphosphine Oxide

Mechanistic Insights and Reactivity Prediction

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex behaviors of organophosphorus compounds. For (2-Methylphenyl)diphenylphosphine oxide, theoretical studies provide critical insights into its electronic structure, reaction pathways, and potential as a ligand in catalysis, complementing experimental observations.

Pathways of Tautomerization and Reaction Mechanisms

A fundamental aspect of secondary phosphine (B1218219) oxides (SPOs), including (2-Methylphenyl)diphenylphosphine oxide, is their existence in a tautomeric equilibrium between the pentavalent phosphine oxide form (>P(O)H) and the trivalent phosphinous acid form (>P-OH). This equilibrium is crucial as it dictates the reactivity of the compound, with the P(III) tautomer possessing a lone pair of electrons on the phosphorus atom, making it an effective ligand for transition metals. nih.govresearchgate.net

Computational studies have consistently shown that this tautomeric balance is highly sensitive to the electronic nature of the substituents on the phosphorus atom. nih.gov

Electron-donating groups tend to stabilize the pentavalent phosphine oxide form. The 2-methylphenyl (o-tolyl) group on (2-Methylphenyl)diphenylphosphine oxide is considered electron-donating. Therefore, computational models predict that the equilibrium for this specific compound will heavily favor the phosphine oxide tautomer. nih.govresearchgate.net

Electron-withdrawing groups , in contrast, shift the equilibrium toward the trivalent phosphinous acid form. nih.govresearchgate.net

The energy barrier for uncatalyzed tautomerization is generally high, suggesting the interconversion is slow without assistance. researchgate.net However, theoretical models have explored various mechanistic pathways that can lower this barrier:

Solvent-Assisted Pathways: Implicit and explicit solvent models in DFT calculations show that polar solvents can influence the tautomeric equilibrium and lower the activation energy for proton transfer. Water or methanol (B129727) molecules, for instance, can form hydrogen-bonded bridges, facilitating the proton transfer from phosphorus to oxygen. researchgate.net

Dimerization and Self-Catalysis: Calculations have investigated pathways where two SPO molecules form a dimer, allowing for intermolecular proton exchange. This self-catalyzed route presents a lower energy barrier compared to the unimolecular intramolecular transfer. researchgate.net

Metal-Catalyzed Tautomerization: In the context of catalysis, DFT studies on model systems indicate that coordination to a metal center can significantly facilitate tautomerization, often as the initial step before the ligand participates in a catalytic cycle. researchgate.net

Beyond tautomerization, computational studies help predict reaction mechanisms. For instance, in reactions like hydrophosphinylation or cross-coupling, the phosphinous acid tautomer is typically the reactive species. DFT calculations can map the potential energy surface of the entire catalytic cycle, identifying transition states and intermediates to predict the most favorable reaction pathway. researchgate.net

Simulation of Ligand-Metal Interactions and Catalytic Activity

(2-Methylphenyl)diphenylphosphine oxide, primarily through its phosphinous acid tautomer, can act as a ligand in transition metal catalysis. researchgate.net Computational simulations are indispensable for understanding the nature of the metal-ligand bond and predicting the catalytic performance of the resulting complex.

DFT calculations are employed to model the coordination of the ligand to various metal centers (e.g., Palladium, Rhodium, Cobalt, Gold). researchgate.netnih.govwikipedia.org These simulations provide detailed information on:

Bonding Nature: Analysis of the electronic structure, such as Natural Bond Orbital (NBO) analysis, can quantify the σ-donating and π-accepting properties of the ligand. The electron-donating methyl group is expected to enhance the σ-donating ability of the phosphorus center.

The table below illustrates the type of data generated from DFT simulations to assess the properties of a phosphine oxide-derived ligand in a hypothetical catalytic complex.

| Parameter | Description | Typical Calculated Value/Observation |

|---|---|---|

| Metal-Phosphorus Bond Length | The distance between the metal center and the phosphorus atom of the ligand. | 2.2 - 2.4 Å (Varies with metal) |

| Ligand Cone Angle (Tolman) | A measure of the steric bulk of the ligand. | Calculated to be larger than for diphenylphosphine (B32561) oxide due to the ortho-methyl group. |

| Oxidative Addition Barrier (ΔG‡) | The activation energy for the oxidative addition step in a catalytic cycle. | 15 - 25 kcal/mol |

| Reductive Elimination Barrier (ΔG‡) | The activation energy for the reductive elimination step, often the rate-determining step. | 20 - 30 kcal/mol |

| Charge on Phosphorus Atom (NBO) | The calculated natural charge on the phosphorus atom, indicating electron density. | Slightly more negative compared to diphenylphosphine oxide ligand, indicating enhanced donor character. |

These simulations allow researchers to rationally design more efficient catalysts by tuning the steric and electronic properties of the phosphine oxide pre-ligand.

Electrochemical Behavior Prediction

Computational methods, particularly DFT, are increasingly used to predict the electrochemical properties of molecules, including their redox potentials. mdpi.com For (2-Methylphenyl)diphenylphosphine oxide, these predictions can provide insight into its stability and its potential behavior in electrochemical reactions.

The prediction of redox potentials typically involves calculating the Gibbs free energy of both the neutral molecule and its corresponding radical cation (for oxidation) or radical anion (for reduction). A common approach relies on the correlation between calculated electronic properties and experimentally measured potentials.

One of the most widely used descriptors for predicting oxidation potential is the energy of the Highest Occupied Molecular Orbital (EHOMO). nih.govtechnion.ac.il A higher EHOMO value generally corresponds to a lower oxidation potential, meaning the molecule is more easily oxidized. DFT calculations can accurately compute these orbital energies.

For (2-Methylphenyl)diphenylphosphine oxide, the presence of the electron-donating 2-methyl group would be expected to raise the EHOMO compared to the unsubstituted diphenylphosphine oxide. This suggests that it would have a slightly lower oxidation potential.

The following table summarizes key parameters that can be calculated using DFT to predict the electrochemical behavior of the compound.

| Parameter | Computational Method | Predicted Trend/Value | Significance |

|---|---|---|---|

| EHOMO | DFT (e.g., PBE0/cc-pVDZ) | Higher than diphenylphosphine oxide | Correlates with a lower oxidation potential (easier to oxidize). nih.gov |

| ELUMO | DFT (e.g., PBE0/cc-pVDZ) | Slightly higher than diphenylphosphine oxide | Correlates with a more negative reduction potential (harder to reduce). |

| Adiabatic Ionization Potential | ΔG calculation between neutral and cationic species | Lower than diphenylphosphine oxide | Directly related to the energy required for oxidation. |

| Adiabatic Electron Affinity | ΔG calculation between neutral and anionic species | Less positive than diphenylphosphine oxide | Directly related to the energy released upon reduction. |

These theoretical predictions are valuable for designing experiments and understanding the electronic stability of the molecule in various chemical environments, including its potential degradation pathways or its role in redox-mediated catalytic processes. mdpi.com

Advanced Structural Characterization

X-ray Crystallography

To date, a publicly accessible single crystal X-ray diffraction structure for (2-methylphenyl)diphenylphosphine oxide has not been reported in the Cambridge Crystallographic Data Centre (CCDC) or other readily available literature. While the synthesis of this compound as a white crystalline solid has been documented, the detailed crystallographic analysis, including precise bond lengths, bond angles, and intermolecular interactions, remains to be published. rsc.org

For comparative purposes, the crystal structure of a closely related compound, (2-hydroxy-5-methylphenyl)diphenylphosphineoxide, reveals a distorted tetrahedral geometry around the phosphorus atom. guidechem.comresearchgate.net In this analogue, the P=O bond length is typical for a phosphine (B1218219) oxide, and the crystal packing is significantly influenced by hydrogen bonding involving the hydroxyl group. guidechem.comresearchgate.net It is anticipated that in the absence of such a strong hydrogen bond donor, the crystal packing of (2-methylphenyl)diphenylphosphine oxide would be governed by weaker intermolecular forces such as van der Waals interactions and potentially C-H···π stacking.

Single Crystal X-ray Diffraction for Molecular Geometry and Bond Metrics

Detailed experimental data on the molecular geometry and bond metrics of (2-methylphenyl)diphenylphosphine oxide from single-crystal X-ray diffraction is not currently available in the public domain. Computational studies on similar organophosphine oxides suggest that the P=O bond length would be approximately 1.49 Å, and the P-C bond lengths would be around 1.81-1.82 Å. osti.gov The bond angles around the phosphorus atom are expected to deviate slightly from the ideal tetrahedral angle of 109.5° due to the steric bulk of the aromatic rings. osti.gov

Determination of Absolute Configuration

(2-Methylphenyl)diphenylphosphine oxide is an achiral molecule and therefore does not have an absolute configuration to be determined. It does not possess any stereogenic centers and is superimposable on its mirror image.

Analysis of Intermolecular Interactions (Hydrogen Bonding, Crystal Packing, Aromatic Stacking)

A definitive analysis of the intermolecular interactions in the solid state is contingent upon the determination of its crystal structure. Based on the molecular structure, the primary intermolecular forces expected to govern the crystal packing are van der Waals forces. Additionally, C-H···π interactions, where a hydrogen atom from one molecule interacts with the π-electron cloud of an aromatic ring of a neighboring molecule, are likely to play a role in stabilizing the crystal lattice. Aromatic stacking (π-π interactions) between the phenyl and tolyl rings of adjacent molecules may also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-nuclear NMR spectroscopy is a powerful tool for the structural elucidation of (2-methylphenyl)diphenylphosphine oxide in solution, providing detailed information about its chemical environment and connectivity.

Multi-Nuclear NMR Analysis (¹H, ¹³C, ³¹P) for Structural Elucidation and Substitution Patterns

The ¹H, ¹³C, and ³¹P NMR spectra provide a complete picture of the molecular structure of (2-methylphenyl)diphenylphosphine oxide. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz).

¹H NMR Spectroscopy: The proton NMR spectrum displays characteristic signals for the aromatic protons of the diphenyl and o-tolyl groups, as well as a singlet for the methyl protons. The aromatic region is complex due to the overlapping signals and phosphorus-hydrogen coupling.

¹³C NMR Spectroscopy: The carbon NMR spectrum shows distinct resonances for each carbon atom in the molecule. The signals are split due to coupling with the phosphorus atom (J-coupling), with the magnitude of the coupling constant depending on the number of bonds separating the carbon and phosphorus atoms.

³¹P NMR Spectroscopy: The phosphorus-31 NMR spectrum exhibits a single resonance, confirming the presence of one phosphorus environment in the molecule.

| Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ¹H | Multiplets and overlapping signals in the aromatic region, singlet for the methyl group. | - | Aromatic and methyl protons |

| ¹³C | Signals in the aromatic and aliphatic regions. | J(P-C) couplings are observed. | Aromatic and methyl carbons |

| ³¹P | ~31.4 | - | P=O |

Temperature-Dependent NMR for Conformational Dynamics and Rotational Barriers

There are no specific temperature-dependent NMR studies reported for (2-methylphenyl)diphenylphosphine oxide to experimentally determine its conformational dynamics and rotational barriers. However, computational studies on related organophosphine oxides have been used to calculate the potential energy surfaces for rotation around the P-C bonds. osti.gov These studies indicate that there are energy barriers to free rotation of the aryl groups, which could potentially be measured by variable temperature NMR experiments through the observation of coalescence phenomena of specific signals. Such studies would provide valuable insight into the conformational flexibility of the molecule in solution.

Vibrational Spectroscopy (FT-IR)

Vibrational spectroscopy, specifically Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful technique for identifying the functional groups and bonding arrangements within a molecule. The FT-IR (Attenuated Total Reflectance) spectrum of (2-methylphenyl)diphenylphosphine oxide, also known as Diphenyl(o-tolyl)phosphine oxide, exhibits a series of characteristic absorption bands.

The spectrum displays several key peaks that confirm the presence of the phosphoryl group (P=O), the aromatic rings (phenyl and tolyl groups), and the methyl substituent. The P=O stretching vibration is a particularly strong and readily identifiable band in phosphine oxides. Aromatic C-H and C=C stretching and bending vibrations further confirm the presence of the phenyl and tolyl moieties.

Detailed research findings have identified the following significant vibrational frequencies for this compound. rsc.org

| Frequency (cm⁻¹) | Assignment |

| 1439 | Aromatic C=C stretching |

| 1188 | P=O stretching vibration |

| 1119 | In-plane C-H bending (aromatic) |

| 748 | Out-of-plane C-H bending (ortho-disubstituted) |

| 696 | Out-of-plane C-H bending (monosubstituted) |

| 538 | Phenyl ring deformation |

These vibrational bands are crucial for the structural elucidation of (2-methylphenyl)diphenylphosphine oxide, providing a unique spectroscopic fingerprint for the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential analytical tool for determining the precise elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For (2-methylphenyl)diphenylphosphine oxide, HRMS data provides unequivocal confirmation of its molecular formula.

Using Electrospray Ionization (ESI), a soft ionization technique, the molecule is typically observed as a protonated species, [M+H]⁺. The experimentally measured mass is then compared to the theoretically calculated mass for the expected formula, with the difference expressed in parts per million (ppm). A low ppm difference indicates high accuracy and confidence in the assigned molecular formula.

The HRMS (ESI) data for (2-methylphenyl)diphenylphosphine oxide is presented below. rsc.org

| Molecular Formula | Theoretical m/z [M+H]⁺ | Found m/z [M+H]⁺ | Difference (ppm) |

| C₁₉H₁₇OP | 293.1090 | 293.1099 | 3.07 |

This high-resolution data strongly supports the elemental composition of C₁₉H₁₇OP for (2-methylphenyl)diphenylphosphine oxide, as the very small difference between the theoretical and found mass-to-charge ratios falls well within the accepted range for accurate mass measurements.

Applications in Materials Science

Incorporation into Polymeric Systems and Resins

Derivatives of phosphine (B1218219) oxide are integrated into a range of polymeric systems to create advanced composite materials. One notable application is in the synthesis of novel polyimides. For instance, a fluorinated diamine containing diphenylphosphine (B32561) oxide and trifluoromethyl groups has been used to prepare a series of polyimides. researchgate.net These polyimides are synthesized through a high-temperature one-pot polymerization process with various aromatic dianhydrides. researchgate.net The bulky diphenylphosphine oxide group, when incorporated as a side chain, helps to improve the solubility of the resulting polyimides in common organic solvents, which facilitates their processing into films. researchgate.net

Similarly, phosphine oxide derivatives have been developed as effective flame retardants for epoxy resins (EP), which are crucial thermosetting polymers in electronics, coatings, and aerospace industries. mdpi.com A novel phosphorus-containing compound, (oxybis(4,1-phenylene))bis(phenylphosphine oxide) (ODDPO), has been synthesized and incorporated into an epoxy matrix to enhance its properties. mdpi.com Diphenylphosphine oxide (DPO) itself is considered an advantageous flame retardant due to its high phosphorus content and the absence of weaker P–O bonds, allowing for lower dosage and improved thermal stability in the modified polymers. mdpi.com

Contribution to Enhanced Material Durability and Performance

The incorporation of phosphine oxide structures into polymers significantly enhances their durability and performance, particularly in terms of thermal stability and flame retardancy.

Polyimides containing diphenylphosphine oxide side groups exhibit excellent thermal stability, with glass transition temperatures (Tg) recorded between 246°C and 286°C. researchgate.net These materials also demonstrate impressive flame-retardant properties, with limiting oxygen index (LOI) values exceeding 38.3%. researchgate.net The LOI value indicates the minimum oxygen concentration required to support combustion; a higher value signifies better flame retardancy. Furthermore, these polyimide films show good mechanical properties, including high tensile strength and Young's modulus, making them suitable for demanding applications. researchgate.net

In epoxy resins, the addition of phosphine oxide-based flame retardants like ODDPO leads to excellent fire resistance. mdpi.com An epoxy composite containing 1.2 wt% phosphorus from ODDPO achieved the highest flame-retardant rating (V-0) in the vertical burning (UL-94) test and an LOI value of 29.2%. mdpi.com Combustion data reveals that the peak heat release rate (pHRR) was reduced by approximately 36.4% compared to the unmodified epoxy resin, indicating a significant suppression of fire intensity. mdpi.com These compounds often work through a combination of gas-phase and condensed-phase mechanisms, where they interrupt the combustion cycle in the gas phase and promote the formation of a protective char layer in the solid phase. mdpi.com Additionally, these modified epoxy resins exhibit low water absorption and improved hydrophobic properties. mdpi.com

Table 1: Performance Enhancements in a Polyimide Film Containing Diphenylphosphine Oxide Groups

| Property | Value |

|---|---|

| Glass Transition Temperature (Tg) | 246–286 °C |

| Limiting Oxygen Index (LOI) | > 38.3% |

| Tensile Strength | 72.3–153.24 MPa |

| Young's Modulus | 1.4–2.3 GPa |

| Elongation at Break | 6.9–12.5% |

| Water Absorption | 0.89–1.32% |

Data sourced from a study on polyimides with side diphenylphosphine oxide and trifluoromethyl groups. researchgate.net

Potential for Tailored Optical and Electrical Properties

Beyond improving durability, phosphine oxide compounds offer the potential to tailor the optical and electrical properties of materials, opening doors for applications in electronics and optoelectronics.

Polyimides synthesized with a diphenylphosphine oxide moiety are noted for their excellent optical transparency. researchgate.net Films made from these polymers can achieve a transmittance of over 86% in the visible light spectrum (400–760 nm), making them promising candidates for optical film materials. researchgate.net

In the realm of electrical applications, modifying epoxy resins with phosphine oxide derivatives can lead to improved dielectric properties. The introduction of the ODDPO compound into an epoxy matrix has been shown to lower the dielectric constant and dielectric loss of the material. mdpi.com A low dielectric constant is crucial for high-frequency applications, such as in electronic packaging and circuit boards, as it minimizes signal delay and energy loss. mdpi.com The symmetrical structure of ODDPO contributes to a small dipole moment, which reduces the polarizability of the epoxy matrix and enhances its insulating characteristics. mdpi.com

Table 2: Dielectric Properties of ODDPO-Modified Epoxy Resin at Different Frequencies

| Material | Frequency | Dielectric Constant |

|---|---|---|

| Unmodified Epoxy Resin (EP-0) | 1 MHz | 3.26 |

| Unmodified Epoxy Resin (EP-0) | 10 MHz | 3.18 |

| ODDPO-Modified Epoxy Resin | 1 MHz | Lower than EP-0 |

| ODDPO-Modified Epoxy Resin | 10 MHz | Lower than EP-0 |

Data based on research into ODDPO as a flame retardant for epoxy resins, which also investigated dielectric properties. mdpi.com

Future Research Directions and Perspectives

Development of Sustainable and Green Synthetic Routes

The future of chemical manufacturing hinges on the development of environmentally benign processes. For (2-methylphenyl)diphenylphosphine oxide, a primary research goal will be the creation of synthetic routes that minimize waste, avoid hazardous reagents, and improve atom economy. Current methods for synthesizing phosphine (B1218219) oxides often involve multi-step procedures and the use of stoichiometric reagents that generate significant waste. researchgate.net

Future research will likely target:

Catalytic P-C Bond Formation: Moving away from classical methods like Grignard reactions, research will focus on developing novel transition-metal-catalyzed cross-coupling reactions to form the aryl-phosphorus bonds directly and more efficiently. organic-chemistry.org This includes exploring catalysts based on earth-abundant metals to replace precious metals like palladium.

Oxidation of Tertiary Phosphines: Investigating greener oxidizing agents to convert the parent phosphine, (2-methylphenyl)diphenylphosphine, to its oxide. This involves replacing hazardous oxidants with alternatives like molecular oxygen or hydrogen peroxide under catalytic conditions.

One-Pot Syntheses: Designing tandem reaction sequences that allow for the synthesis of (2-methylphenyl)diphenylphosphine oxide from simple precursors in a single reaction vessel, thereby reducing purification steps and solvent usage.

Recyclable Catalysis: Exploring organocatalytic cycles that regenerate the active phosphorus species, thus reducing the generation of phosphine oxide byproducts, a common issue in reactions like the Wittig and Mitsunobu reactions. researchgate.netmdpi.com

These efforts align with the principles of green chemistry, aiming to make the production of this important chemical building block more sustainable.

Discovery of Novel Catalytic Transformations and Enantioselective Methodologies